Prepro VIP (156-170) (human)
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Overview
Description
Prepro VIP (156-170) (human) is a synthetic peptide with the sequence H-Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys-OH. It is derived from the larger precursor molecule, prepro-vasoactive intestinal peptide, which is involved in various physiological processes. This peptide is significant in research due to its role in modulating neuronal and epithelial cell functions, as well as its involvement in immune response and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prepro VIP (156-170) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the final peptide product .
Industrial Production Methods: Industrial production of Prepro VIP (156-170) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: Prepro VIP (156-170) (human) primarily undergoes hydrolysis and enzymatic cleavage reactions. These reactions are crucial for studying its stability and activity in biological systems.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.
Enzymatic Cleavage: Proteolytic enzymes such as trypsin and chymotrypsin are commonly used to study the peptide’s degradation and interaction with other proteins.
Major Products Formed: The major products formed from these reactions are smaller peptide fragments and individual amino acids, which can be analyzed to understand the peptide’s stability and degradation pathways .
Scientific Research Applications
Prepro VIP (156-170) (human) has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in modulating cellular functions, including neuronal and epithelial cell activities.
Medicine: Explored for its potential therapeutic effects in immune response modulation and cancer research.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Prepro VIP (156-170) (human) exerts its effects by binding to specific receptors, such as VPAC1 and VPAC2, which are part of the secretin/glucagon hormone superfamily. Upon binding, these receptors activate intracellular signaling pathways, including the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) pathway. This activation leads to various physiological responses, such as vasodilation, modulation of smooth muscle motility, and regulation of ion secretion in epithelial cells .
Comparison with Similar Compounds
Vasoactive Intestinal Peptide (VIP): A 28-amino acid peptide with similar physiological effects but more potent than Prepro VIP (156-170) (human).
Peptide Histidine Methionine (PHM): Shares similar physiological effects with VIP but is less potent.
Uniqueness: Prepro VIP (156-170) (human) is unique due to its specific sequence and the role it plays in modulating various physiological processes. Its shorter length compared to VIP makes it a valuable tool for studying specific peptide-receptor interactions and the resulting cellular responses .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRKFVGBLBUMC-PIPLXOIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H106N16O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1679.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.